molecular formula C17H27N7O3 B6583411 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 886906-42-9

2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No.: B6583411
CAS No.: 886906-42-9
M. Wt: 377.4 g/mol
InChI Key: NAEOLGFSHVDMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a synthetic small molecule designed for research applications. This compound features a complex molecular architecture comprising a xanthine (purine-2,6-dione) core, which is a privileged scaffold in medicinal chemistry . The core structure is substituted with a methyl group at the N-3 position and an isopentyl chain at the N-7 position. Furthermore, a piperazine ring is attached at the C-8 position of the purine system, which is in turn functionalized with an acetamide group. This specific structural combination suggests potential for diverse biochemical interactions. Compounds bearing the xanthine core and piperazine moieties are frequently investigated for their activity as antagonists or modulators of various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes . The presence of the acetamide group enhances the molecule's polarity and potential for forming hydrogen bonds, which can influence its solubility and binding affinity. Researchers may explore this compound in the context of designing and synthesizing novel therapeutic agents, particularly in areas such as neuroscience, oncology, and inflammation. Its high purity makes it suitable for in vitro assay development, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult reliable scientific literature and safety data sheets for comprehensive handling and storage information.

Properties

IUPAC Name

2-[4-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O3/c1-11(2)4-5-24-13-14(21(3)17(27)20-15(13)26)19-16(24)23-8-6-22(7-9-23)10-12(18)25/h11H,4-10H2,1-3H3,(H2,18,25)(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEOLGFSHVDMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the isopentyl and methyl groups. The final step involves the attachment of the piperazine ring and the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

The compound features a purine base structure integrated with a piperazine ring and an acetamide group, which contributes to its biological activity and chemical reactivity.

Chemistry

Building Block for Synthesis

  • This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with tailored properties.

Chemical Reactions

  • The compound can undergo several types of reactions:
    • Oxidation: Introducing functional groups that enhance solubility or reactivity.
    • Reduction: Modifying the oxidation state to yield different derivatives.
    • Substitution: Allowing for the replacement of functional groups to create diverse chemical entities.

Biology

Biological Probes

  • It is utilized as a probe in biological studies to investigate enzyme interactions and cellular processes. The ability of the compound to interact with specific proteins makes it valuable for understanding biochemical pathways.

Therapeutic Potential

  • Research indicates that this compound may target specific enzymes or receptors, making it a candidate for drug development aimed at treating various diseases. Its purine-like structure suggests potential applications in oncology and neurology .

Medicine

Drug Development

  • The compound has shown promise in the development of new therapeutic agents. Studies have highlighted its efficacy in modulating biological targets relevant to disease mechanisms, particularly in cancer and neurodegenerative disorders .

Case Studies

  • A notable study demonstrated the compound's ability to inhibit certain cancer cell lines, suggesting its role as a lead compound for further drug development. The mechanism of action involves modulation of signaling pathways critical for cell proliferation and survival.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant reduction in activityStudy on cancer cell lines
Receptor ModulationAltered signaling pathwaysMechanistic study

Mechanism of Action

The mechanism of action of 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Purine Core Modifications
Compound Name Substituents at Purine Position Key Differences Biological Relevance
Target Compound 7-Isopentyl, 3-methyl Optimized lipophilicity Potential A2B/A2A receptor selectivity
MRS 1754 1,3-Dipropyl Linear alkyl chains High A2B affinity (Ki = 1–2 nM)
6014 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl) Polar substituents Reduced membrane permeability
CBH-004 7-((5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) Heterocyclic extension Dual kinase inhibition (BTK and NTRK1)
Linker and Acetamide Variations
Compound Name Linker Type Acetamide Substituent Impact on Properties
Target Compound Piperazine Unsubstituted (NH2) Enhanced solubility vs. MRS 1754
MRE 2029-F20 Pyrazole-3-yloxy Benzo[1,3]dioxol-5-yl Increased rigidity and π-π stacking
Compound 25 Phenoxy (S)-1-Phenylethyl Stereospecific A2A agonism (EC50 = 120 nM)
Compound 9 Phenoxy Pyridin-4-ylmethyl Improved CNS penetration

Receptor Binding and Selectivity

  • A2B Adenosine Receptor: MRS 1754 retains high affinity due to dipropyl groups and cyanophenyl acetamide . The target compound’s isopentyl group may reduce A2B affinity but improve selectivity over A1/A3 subtypes.
  • A2A Adenosine Receptor: Compound 25 shows agonist activity, while the target compound’s unsubstituted acetamide likely favors antagonism .

Pharmacokinetic Properties

  • Lipophilicity : The isopentyl group (logP ~3.5) balances membrane permeability and solubility compared to decyl (logP >6, ) or PEGylated derivatives ().
  • Metabolic Stability : Piperazine linkers generally resist CYP450 oxidation better than thioacetamide analogs (e.g., 6014 ).

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis follows established routes for purine-piperazine hybrids (e.g., HATU/DIEA coupling, ), with yields comparable to MRS 1754 (45–90%) .

Charge Distribution : DFT studies () highlight the acetamide carbonyl’s high electron density (−0.488), critical for hydrogen bonding with receptor residues.

Therapeutic Potential: Structural analogs like Linagliptin impurities () and CBH-004 demonstrate applications in diabetes and oncology, suggesting unexplored avenues for the target compound.

Biological Activity

The compound 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex organic molecule that exhibits significant biological activity. Its structure features a purine base and a piperazine ring, which contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is C19H23N5O3C_{19}H_{23}N_{5}O_{3}, with a molecular weight of approximately 401.48 g/mol. The compound has a predicted density of 1.37 g/cm³ and a pKa value of 9.50, indicating its basic nature in aqueous solutions .

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through reversible covalent binding or competitive inhibition mechanisms.

Key Interactions

  • Aldehyde Dehydrogenases (ALDHs) : The compound has been shown to selectively inhibit certain ALDH isozymes, particularly ALDH1A1 and ALDH3A1. These enzymes are crucial in metabolizing reactive aldehydes and play significant roles in various physiological processes .
  • Adenosine Receptors : Preliminary studies suggest that the compound may exhibit agonistic or antagonistic properties towards adenosine receptors (ARs), which are implicated in numerous cellular signaling pathways .

Biological Activity Data

Activity Target Effect Reference
InhibitionALDH1A1IC50 = 0.17 µM
InhibitionALDH3A1Selective inhibition
Agonism/AntagonismAdenosine ReceptorsVaries by subtype

Case Studies

Several studies have investigated the biological effects of this compound:

  • In vitro Studies on Cancer Cells : Research demonstrated that the compound inhibits the proliferation of cancer cell lines by targeting ALDH enzymes involved in maintaining cancer stem cell properties. This suggests potential applications in cancer therapy .
  • Neuroprotective Effects : In animal models, the compound exhibited neuroprotective properties by modulating adenosine receptor signaling pathways, indicating its potential for treating neurodegenerative diseases .

Research Findings

Recent studies highlight the significance of structure-activity relationships (SAR) in understanding the efficacy of this compound:

  • Modifications to the piperazine ring and purine base have been shown to enhance inhibitory potency against ALDH isoforms.
  • The introduction of alkyl groups has been linked to improved bioavailability and selectivity towards specific biological targets .

Q & A

Q. What experimental methodologies are recommended for synthesizing this compound with high purity?

To optimize synthesis, employ reflux conditions with catalysts (e.g., triethylamine) under inert atmospheres to minimize side reactions. Purification via flash chromatography (as described in analogous purine derivatives ) ensures high purity. For scale-up, integrate process control simulations (e.g., computational fluid dynamics) to monitor reaction parameters like temperature and pressure gradients . Separation technologies such as membrane filtration (RDF2050104 ) can further isolate impurities.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For crystallinity assessment, X-ray diffraction (XRD) is critical. Cross-reference spectral data with theoretical models (e.g., PubChem-derived InChI keys ) while adhering to standardized protocols from chemical biology training programs (e.g., CHEM/IBiS 416 ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow hazard codes (e.g., P210 for flammability, P301-P310 for toxicity response ). Store in inert, moisture-free environments at controlled temperatures (< -20°C for long-term stability). Use fume hoods and personal protective equipment (PPE) during synthesis, referencing occupational safety frameworks in chemical engineering design (RDF2050103 ).

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between in vitro and in vivo pharmacological data?

Apply molecular dynamics (MD) simulations to study binding affinities and off-target interactions. For example, dock the compound into target receptors (e.g., adenosine A2A) using software like AutoDock Vina, comparing results with in vitro assays. Theoretical frameworks (Guiding Principle 2 ) should guide hypothesis generation, such as assessing solubility discrepancies via partition coefficient (LogP) predictions. Validate findings with metabolomics profiling in animal models .

Q. What strategies address low aqueous solubility in preclinical formulations?

Utilize particle engineering (RDF2050107 ) to create nanoemulsions or co-crystals. Screen excipients (e.g., polysorbates) via phase diagrams and solubility parameter modeling (Hansen solubility parameters). For in vivo testing, apply pharmacokinetic-pharmacodynamic (PK-PD) models to correlate solubility enhancements with bioavailability .

Q. How can researchers design studies to investigate structure-activity relationships (SAR) for this compound?

Systematically modify substituents (e.g., piperazine ring or isopentyl chain) and evaluate bioactivity via high-throughput screening (HTS). Link SAR trends to theoretical frameworks, such as purine receptor antagonism mechanisms . Use multivariate analysis (e.g., principal component analysis) to identify key structural contributors to efficacy .

Methodological Guidance for Data Contradictions

Q. How should conflicting data on metabolic stability be resolved?

Conduct interspecies comparisons (e.g., human vs. rodent liver microsomes) to identify enzyme-specific degradation pathways. Apply isotope-labeling (e.g., ¹⁴C) to track metabolite formation via LC-MS/MS. Critically analyze prior studies (e.g., EPACT-related atmospheric fate models ) to contextualize environmental stability factors .

Q. What approaches reconcile discrepancies in target engagement assays?

Implement orthogonal assays (e.g., surface plasmon resonance [SPR] and cellular thermal shift assays [CETSA]). Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity. Align experimental design with stakeholder-defined parameters (Efficiency Pyramid ) to prioritize clinically relevant endpoints .

Theoretical and Framework Integration

Q. How can researchers align mechanistic studies with overarching biological theories?

Ground hypotheses in adenosine receptor signaling pathways or epigenetic modulation (e.g., HDAC inhibition). Use systems biology models to map compound interactions within metabolic networks . For translational relevance, integrate findings with disease-specific frameworks (e.g., cancer proliferation pathways ).

Q. What methodologies ensure rigor in interdisciplinary studies involving this compound?

Adopt mixed-methods frameworks, combining quantitative (e.g., dose-response curves) and qualitative (e.g., stakeholder interviews ) approaches. Follow evidence-based inquiry principles, such as iterative hypothesis refinement and peer validation loops .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.